

Application Notes: Characterizing the RORyt Agonist SR0987 in Jurkat T Cells

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Introduction

The Jurkat cell line, an immortalized human T lymphocyte line, serves as a cornerstone model for studying T cell signaling and activation.[1][2] **SR0987** is a potent and selective synthetic agonist for the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][3] RORyt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and plays a critical role in immune regulation.[1][3][4]

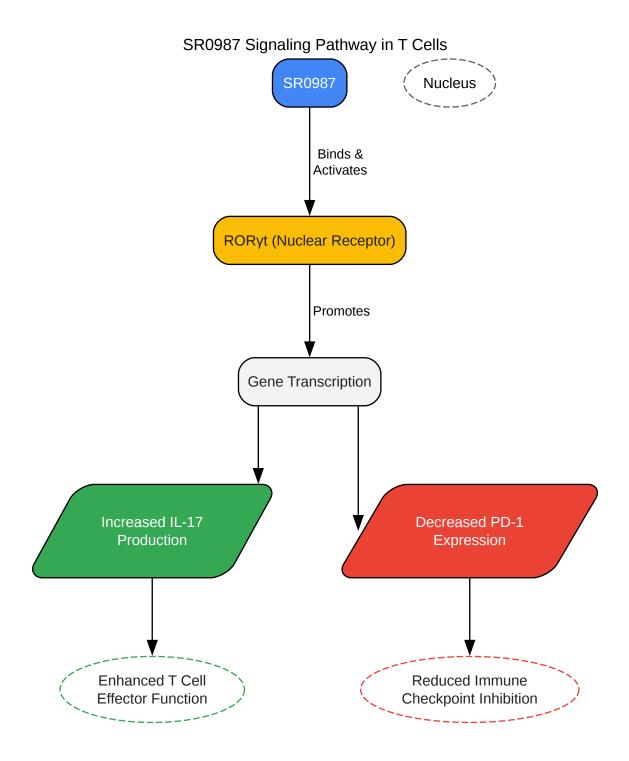
This document provides detailed protocols for treating Jurkat T cells with **SR0987** to characterize its effects on key immunomodulatory pathways. **SR0987** activates RORyt, leading to increased expression of IL-17 and a concomitant decrease in the surface expression of the immune checkpoint protein PD-1 (Programmed cell death protein 1).[1][3] This dual activity makes **SR0987** a compound of interest for enhancing anti-tumor immunity.[3] These protocols are intended for researchers, scientists, and drug development professionals investigating T cell modulation.

Mechanism of Action

SR0987 functions by binding to the ligand-binding domain of the RORyt nuclear receptor. This agonistic binding initiates a conformational change in the receptor, leading to the recruitment of coactivators and the subsequent transcription of target genes. Key downstream effects in T cells include the upregulation of the cytokine IL-17A and the downregulation of the PD-1



immune checkpoint receptor.[1][3] This modulation enhances T cell effector functions while blunting inhibitory signals.[1]



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SR0987 signaling cascade in T cells.



Data Presentation

The following table summarizes the known quantitative and qualitative effects of **SR0987** on T cells based on published literature.

Compound	Target	Cell Type(s)	Key Readout	Observed Effect	Reference
SR0987	RORyt	HEK293T (reporter)	Reporter Gene Expression	EC50 ≈ 800 nM	[3]
SR0987	RORyt	Primary T Cells, EL4 Cells	IL-17 Production	Significant Increase	[1]
SR0987	RORyt	Jurkat T Cells, Primary T Cells	Cell Surface PD-1 Expression	Statistically Significant Decrease	[1]

Experimental Protocols General Jurkat T Cell Culture

This protocol outlines the standard procedure for maintaining a healthy culture of Jurkat, Clone E6-1 cells.

Materials:

- Jurkat, Clone E6-1 (ATCC® TIB-152™)
- RPMI-1640 Medium (e.g., ATCC 30-2001)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (100X)
- T-75 culture flasks



- Sterile conical tubes (15 mL and 50 mL)
- Hemocytometer or automated cell counter
- Trypan Blue solution
- Protocol:
 - Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1%
 Penicillin-Streptomycin.
 - Culture Jurkat cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[5]
 - Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[2] Do not exceed a density of 3 x 10^6 cells/mL.[6]
 - To subculture, determine the cell density and viability using a cell counter and Trypan Blue exclusion.
 - Transfer the desired volume of cell suspension to a sterile conical tube and centrifuge at 150-200 x g for 5-8 minutes.[6]
 - Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
 - Dilute the cells to a seeding density of 1-2 x 10⁵ viable cells/mL in a new flask.
 - Change the medium every 2-3 days.[5]

Preparation and Storage of SR0987

- Materials:
 - SR0987 powder
 - Dimethyl sulfoxide (DMSO), sterile
 - Sterile microcentrifuge tubes



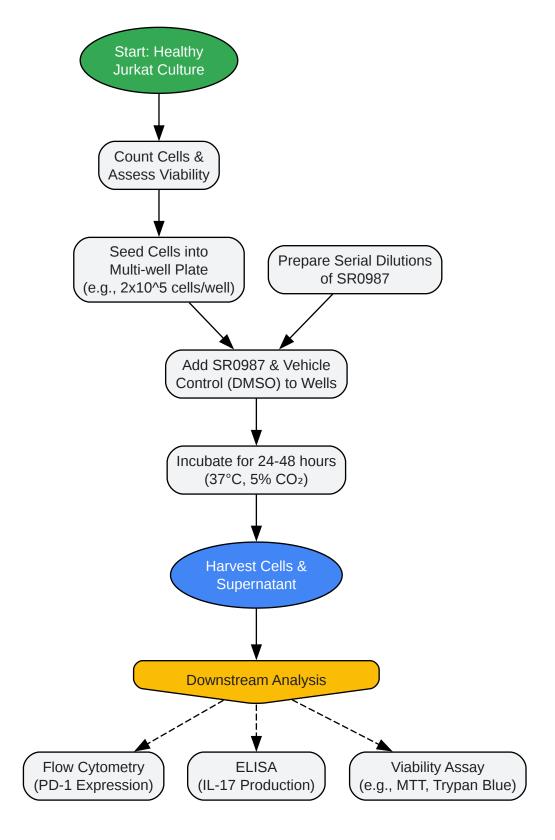
• Protocol:

- Prepare a high-concentration stock solution (e.g., 10 mM) of **SR0987** in sterile DMSO.
- Vortex thoroughly to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage.

Treatment of Jurkat T Cells with SR0987

This protocol describes the general workflow for treating Jurkat cells with **SR0987** prior to downstream analysis.





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General workflow for SR0987 treatment.



· Protocol:

- Culture Jurkat cells as described in Protocol 1. Ensure viability is >95%.
- \circ Count the cells and resuspend them in fresh complete growth medium at a concentration of 4 x 10⁵ cells/mL.
- Seed 0.5 mL of the cell suspension (2 x 10⁵ cells) into the wells of a 24-well plate.
- Prepare serial dilutions of SR0987 in complete growth medium from your stock solution. A final concentration range of 100 nM to 10 μM is recommended.
- Prepare a vehicle control using the same final concentration of DMSO as in the highest
 SR0987 treatment condition (typically ≤0.1%).
- Add the diluted SR0987 and vehicle control to the appropriate wells.
- Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
- After incubation, proceed with downstream analysis as described in the following protocols.

Analysis of PD-1 Surface Expression by Flow Cytometry

This protocol is used to quantify the change in PD-1 expression on the surface of Jurkat cells following treatment with **SR0987**.[1]

Materials:

- Treated Jurkat cells from Protocol 3
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 1% BSA)
- Fluorochrome-conjugated anti-human PD-1 (CD279) antibody
- Fluorochrome-conjugated isotype control antibody



- Flow cytometry tubes
- Flow cytometer
- Protocol:
 - Harvest the treated cells by transferring the cell suspension from each well to a separate flow cytometry tube.
 - Centrifuge the cells at 300-400 x g for 5 minutes. Aspirate the supernatant.
 - Wash the cells by resuspending the pellet in 1 mL of cold FACS buffer. Centrifuge again and discard the supernatant.
 - Resuspend the cell pellet in 100 μL of cold FACS buffer containing the anti-PD-1 antibody or its corresponding isotype control at the manufacturer's recommended concentration.
 - Incubate for 20-30 minutes at 4°C, protected from light.
 - Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibody, centrifuging after each wash.
 - Resuspend the final cell pellet in 300-500 μL of FACS buffer.
 - Analyze the samples on a flow cytometer. Compare the median fluorescence intensity
 (MFI) of PD-1 staining between vehicle-treated and SR0987-treated cells.

Measurement of IL-17 Production by ELISA

This protocol measures the concentration of secreted IL-17 in the cell culture supernatant, a key indicator of RORyt activation.

- Materials:
 - Supernatant from treated Jurkat cells (Protocol 3)
 - Human IL-17A ELISA Kit (e.g., RayBiotech, R&D Systems)[7][8]
 - Microplate reader



· Protocol:

- Following the 24-48 hour incubation (Protocol 3), centrifuge the culture plate or tubes at 400 x g for 5 minutes.
- Carefully collect the supernatant from each well without disturbing the cell pellet. Store at -80°C if not used immediately.
- Perform the IL-17A ELISA according to the manufacturer's instructions. [7][8][9][10][11]
- Briefly, this involves adding standards and supernatants to wells pre-coated with an IL-17 capture antibody.
- A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
- A TMB substrate is used for color development, which is proportional to the amount of IL-17A present.
- The reaction is stopped, and the absorbance is read at 450 nm.
- Calculate the concentration of IL-17 in each sample by comparing its absorbance to the standard curve.

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